molecular formula C9H12N2O3 B6273542 rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid CAS No. 2307772-25-2

rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid

Cat. No.: B6273542
CAS No.: 2307772-25-2
M. Wt: 196.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid” is a synthetic organic compound that features a pyrazole ring attached to an oxane (tetrahydropyran) ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor such as hydrazine and a 1,3-dicarbonyl compound.

    Attachment to the Oxane Ring: This could involve a nucleophilic substitution reaction where the pyrazole ring is attached to a pre-formed oxane ring.

    Introduction of the Carboxylic Acid Group: This step might involve oxidation reactions or carboxylation of an intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.

    Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid” can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the compound.

    Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylate derivatives, while substitution could introduce new functional groups onto the pyrazole ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for “rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid” would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Pathway Involvement: Participating in or inhibiting specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid: Without the racemic mixture.

    Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.

    Oxane Derivatives: Compounds with oxane rings and various functional groups.

Uniqueness

“rac-(2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid” is unique due to its specific combination of a pyrazole ring and an oxane ring with a carboxylic acid group. This structure may confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

2307772-25-2

Molecular Formula

C9H12N2O3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.